molecular formula C11H13Br2ClN2 B3363723 2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride CAS No. 1049736-84-6

2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B3363723
CAS No.: 1049736-84-6
M. Wt: 368.49 g/mol
InChI Key: SFTHDVNFUPRWLU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2.ClH/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTHDVNFUPRWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of brominating agents such as bromine in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole derivatives.

Scientific Research Applications

Overview

2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride is a brominated indole derivative with significant applications in chemistry, biology, and medicine. Its unique structural characteristics and biological activities make it a valuable compound for various research and industrial purposes.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. The presence of bromine atoms enhances its versatility, allowing for further functionalization in organic synthesis. It can undergo various reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride.
  • Substitution : Engaging in nucleophilic substitution reactions.

These properties make it suitable for developing new chemical entities in pharmaceutical research .

Biological Activities

Indole derivatives are known for their diverse biological activities. Specifically, this compound has shown potential in:

  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies suggest it could interact with specific molecular targets involved in cancer progression, potentially leading to the development of new anticancer agents .

Medicinal Chemistry

The compound's ability to interact with biological targets positions it as a promising candidate for drug development. Its mechanisms of action include:

  • Inhibition of enzyme activity.
  • Modulation of receptor function.

These interactions are crucial for developing therapeutic agents aimed at conditions such as cancer and chronic inflammation .

Industrial Applications

In the chemical industry, this compound is utilized in the synthesis of:

  • Dyes and Pigments : Its unique structure allows for the creation of novel materials with specific properties.
  • Pharmaceuticals : It serves as an intermediate in the production of various drugs due to its biological activity .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

  • Antiviral Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole exhibit significant antiviral properties against certain viruses by inhibiting their replication processes.
  • Cancer Research : Research conducted by Cancer Letters indicated that brominated indole derivatives could induce apoptosis in cancer cells through specific signaling pathways.
  • Inflammation Modulation : A study in Pharmacology & Therapeutics suggested that compounds like this compound could effectively reduce markers of inflammation in animal models .

Mechanism of Action

The mechanism by which 2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the ethanamine group play a crucial role in these interactions, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
  • Molecular Formula : C₁₁H₁₃Br₂ClN₂
  • Molecular Weight : 368.51 g/mol
  • CAS Number : 1049744-24-2
  • Structural Features : Features a brominated indole core with substituents at positions 5 and 7 (dibromo), a methyl group at position 2, and an ethylamine side chain at position 3, forming a hydrochloride salt.

Applications: Primarily used in research settings, this compound is of interest due to its structural similarity to bioactive indole derivatives, such as tryptamine analogs.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with key analogs, focusing on substituent effects, molecular weight, and documented properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Key Properties/Findings
Target Compound 5,7-Dibromo, 2-methyl C₁₁H₁₃Br₂ClN₂ 368.51 1049744-24-2 High molecular weight due to bromine substituents
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl 5,7-Dichloro, 2-methyl C₁₁H₁₂Cl₃N₂ 279.59 1049759-52-5 Lower molecular weight vs. dibromo analog; chlorine enhances electronegativity
Tryptamine HCl (Compound 1) None (parent structure) C₁₀H₁₃ClN₂ 196.68 13708-58-2 Anti-plasmodial activity; binds HSP90 via GLU527 and TYR604
5-Methyltryptamine HCl 5-Methyl C₁₁H₁₄N₂•HCl 210.7 1010-95-3 Melting point 289–292°C; distinct color tests (e.g., Mandelin’s test: green-orange)
2-(6-Bromo-1H-indol-3-yl)ethanamine HCl 6-Bromo C₁₀H₁₁BrN₂•HCl 275.57 108061-77-4 Mono-brominated; positional isomerism may reduce steric hindrance

Key Observations :

  • Halogenation Effects: The dibromo substitution in the target compound increases molecular weight and lipophilicity compared to chloro or non-halogenated analogs. Bromine’s larger atomic radius may enhance van der Waals interactions in protein binding .
  • Substituent Position : The 5,7-dibromo configuration (target) vs. 4,7-dibromo (CAS 1049738-68-2) or 6-bromo (CAS 108061-77-4) analogs highlights the role of halogen placement in electronic and steric effects. For example, 5,7-dibromo may optimize π-stacking in hydrophobic pockets .
  • Methyl Group at Position 2 : Common in several analogs (e.g., target compound, dichloro derivative), this group likely enhances stability by reducing oxidative degradation at the indole core .

HSP90 Binding :

  • Tryptamine HCl (Compound 1) and its 5-ethyl/propyl derivatives (Compounds 2–3) bind HSP90 via hydrogen bonds to GLU527 and TYR603. Despite larger alkyl substituents, these analogs retain binding affinity, suggesting flexibility in the HSP90 active site .

Anti-Plasmodial Activity :

  • Chlorinated derivatives (e.g., 5,7-dichloro) may offer improved metabolic stability over brominated ones due to smaller atomic size .

Biological Activity

2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride is a brominated indole derivative known for its potential biological activities. This compound is characterized by its unique molecular structure, which includes bromine substitutions and an ethanamine group, contributing to its reactivity and interaction with biological systems.

  • Molecular Formula : C11H13Br2ClN2
  • Molar Mass : 368.5 g/mol
  • CAS Number : 1049736-84-6
PropertyValue
Molecular FormulaC11H13Br2ClN2
Molar Mass368.5 g/mol
IUPAC Name2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine atoms enhances its ability to form complexes with biological macromolecules, influencing enzyme activity and receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotransmitter systems.
  • Antimicrobial Activity : Brominated indoles have shown potential against various microbial strains.

Case Studies and Research Findings

Several studies have explored the biological implications of indole derivatives, including this compound. Notable findings include:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of brominated indoles. The results indicated that these compounds could significantly inhibit the growth of several cancer cell lines through apoptosis induction.

Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters demonstrated that indole derivatives could protect neuronal cells from oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.

Study 3: Antimicrobial Efficacy

A publication in Phytochemistry reported that brominated indoles exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as natural preservatives or therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Reactant of Route 2
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.